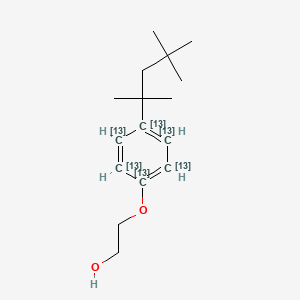
4-tert-Octylphenol Monoethoxylate-13C6
Descripción general
Descripción
“4-tert-Octylphenol Monoethoxylate-13C6” is an analytical standard used for the analysis of mono and di-ethoxylates of nonylphenol (NP) and octylphenol (OP) in environmental samples . It is also known by the synonyms “2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethanol-13C6” and "4-tert-OP1EO-13C6" .
Molecular Structure Analysis
The molecular formula of “4-tert-Octylphenol Monoethoxylate-13C6” is C16H26O2 . The molecular weight is 256.33 . The SMILES string representation isCC(C)(C)CC(C)(C)[13c]1[13cH][13cH]13c[13cH][13cH]1 . Physical And Chemical Properties Analysis
The physical and chemical properties of “4-tert-Octylphenol Monoethoxylate-13C6” include a molecular weight of 256.33 , and it’s highly flammable . It’s irritating to eyes and repeated exposure may cause skin dryness or cracking . Vapours may cause drowsiness and dizziness .Aplicaciones Científicas De Investigación
Environmental Water Pollution and Ecotoxicity
4-tert-Octylphenol is identified as a degradation product of non-ionic surfactants and has been detected in various environmental compartments. It poses challenges in wastewater treatment, with newer removal techniques under development. Its biodegradability is noted, but the degradation products can be more toxic than the parent compound. This compound shows endocrine interference, particularly in estrogen pathways, impacting human and wildlife health. However, a comprehensive understanding of its toxicity and endocrine activities is still evolving, highlighting the need for further research in this area (Olaniyan et al., 2020).
Detection in Food and Water Samples
A study describes a method for determining alkylphenolic compounds, including 4-tert-octylphenol, in fresh fruits and vegetables. This involves extractive steam distillation and gas chromatography-mass spectrometry, showcasing an approach for monitoring such compounds in food sources (Yang & Ding, 2005).
Another study focuses on detecting 4-tert-octylphenol in water samples using stir bar sorptive extraction and thermal desorption-gas chromatography-mass spectrometry. This highlights the importance of sensitive and efficient detection methods for monitoring water quality and ensuring environmental safety (Kawaguchi et al., 2004).
Impact on Human Health
One study examines the effect of 4-tert-octylphenol on interleukin-4 production in T cells, revealing that this compound can enhance IL-4 production and impact immune responses. This provides insight into how environmental pollutants like 4-tert-octylphenol can affect human immune function (Lee, Kim, & Kim, 2004).
Analytical Detection Methods
Various studies have developed methods for the determination of 4-tert-octylphenol and similar compounds in different matrices, such as water and sediment, using techniques like gas chromatography and mass spectrometry. These methods are crucial for environmental monitoring and assessing the presence of these compounds in different ecosystems (San-ming, 2013).
Impact on Aquatic Life
Research shows that 4-tert-octylphenol, as an endocrine disruptor, can have adverse effects on aquatic life, including fish. The study of its estrogenic potency in fish hepatocytes provides valuable insights into its environmental impact (Jobling & Sumpter, 1993).
Safety and Hazards
Propiedades
IUPAC Name |
2-[4-(2,4,4-trimethylpentan-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-15(2,3)12-16(4,5)13-6-8-14(9-7-13)18-11-10-17/h6-9,17H,10-12H2,1-5H3/i6+1,7+1,8+1,9+1,13+1,14+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCQQPHGFMYQCF-FQPQTBQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC(C)(C)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676081 | |
| Record name | 2-{[4-(2,4,4-Trimethylpentan-2-yl)(~13~C_6_)phenyl]oxy}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Octylphenol Monoethoxylate-13C6 | |
CAS RN |
1173019-48-1 | |
| Record name | 2-{[4-(2,4,4-Trimethylpentan-2-yl)(~13~C_6_)phenyl]oxy}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173019-48-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B565058.png)
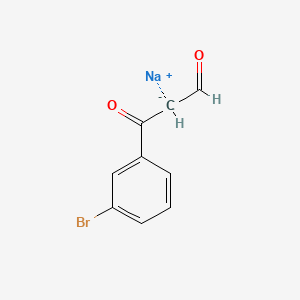
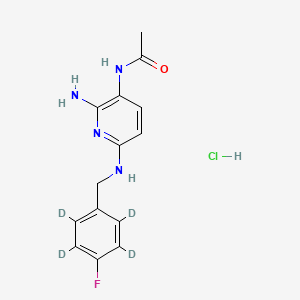

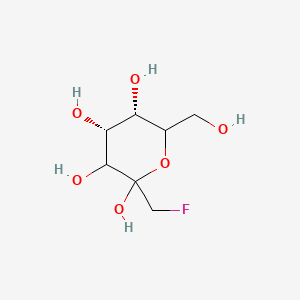
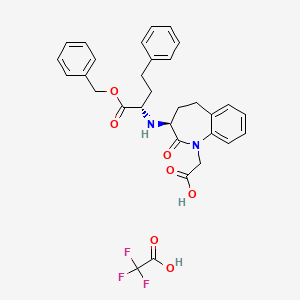
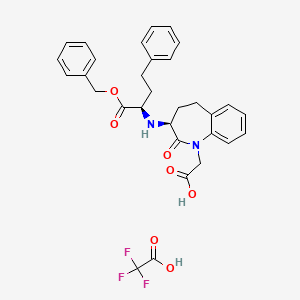

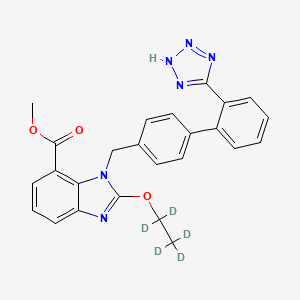
![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy](/img/no-structure.png)
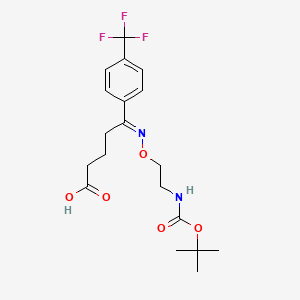
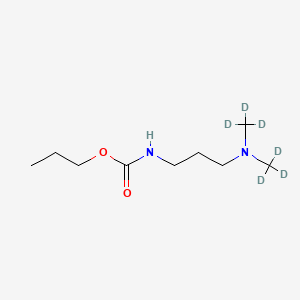

![3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid](/img/structure/B565080.png)